4-Methyl-2-phenyl-1,3-dioxane
CAS No.: 774-44-7
Cat. No.: VC0515711
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 774-44-7 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 4-methyl-2-phenyl-1,3-dioxane |
| Standard InChI | InChI=1S/C11H14O2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
| Standard InChI Key | NJDSRMVYAFOBIZ-UHFFFAOYSA-N |
| SMILES | CC1CCOC(O1)C2=CC=CC=C2 |
| Canonical SMILES | CC1CCOC(O1)C2=CC=CC=C2 |
| Appearance | Solid powder |
Introduction
Structural Characteristics
Molecular Architecture
4-Methyl-2-phenyl-1,3-dioxane features a 1,3-dioxane ring—a six-membered heterocycle containing two oxygen atoms at the 1- and 3-positions. The methyl group at C4 and the phenyl group at C2 introduce steric and electronic effects that influence its reactivity. The chair conformation of the dioxane ring minimizes steric strain, with the phenyl group adopting an equatorial orientation to avoid 1,3-diaxial interactions .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.23 g/mol | |
| Density | 1.031 g/cm³ | |
| Boiling Point | 266.1°C at 760 mmHg | |
| Refractive Index | 1.500 | |
| Exact Mass | 178.09900 |
The compound’s value of 2.51 indicates moderate lipophilicity, favoring solubility in organic solvents like ethanol and dichloromethane over water .
Synthesis and Production
Acid-Catalyzed Cyclization
The most common synthesis involves acid-catalyzed cyclization of phenylacetaldehyde with 2-methyl-1,3-propanediol. This reaction proceeds via hemiacetal formation, followed by dehydration to yield the dioxane ring. Optimal conditions include:
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency and purity. For example, a two-step process involving:
-
Aldol Condensation: Phenylacetaldehyde reacts with formaldehyde to form a β-hydroxy aldehyde intermediate.
-
Cyclization: The intermediate undergoes acid-catalyzed ring closure with 2-methyl-1,3-propanediol .
Chemical Properties and Reactivity
Hydrolysis
Under acidic conditions, 4-methyl-2-phenyl-1,3-dioxane undergoes hydrolysis to yield (R)-2-methyl-1,3-propanediol and benzaldehyde:
Kinetic Data:
| Acid Concentration | Temperature | Half-Life | Conversion |
|---|---|---|---|
| 0.1 M HCl | 25°C | 12 h | >90% |
| 1.0 M | 50°C | 2 h | 95% |
Oxidation
Oxidative cleavage with or produces 4-methyl-2-phenyl-1,3-dioxane-2-carboxylic acid (45% yield) . Ozonolysis followed by reductive workup generates benzaldehyde and (R)-2-methylpropanedial .
Nucleophilic Substitution
The dioxane ring undergoes nucleophilic substitution at C2 with alcohols (e.g., methanol) in the presence of , forming mixed acetals .
Applications
Fragrance Industry
4-Methyl-2-phenyl-1,3-dioxane is valued for its mild, floral odor profile. It is used in perfumes and cosmetics at concentrations ≤0.5% (w/w) to avoid allergenicity .
Polymer Chemistry
As a comonomer in radical ring-opening polymerization (RROP), it introduces hydrolyzable ester linkages into polymethacrylate backbones, enabling tunable degradability . For example, copolymerization with methyl methacrylate (MMA) yields materials with glass transition temperatures () of 105–115°C and controlled degradation rates .
Pharmaceutical Intermediates
The compound serves as a precursor for chiral ligands in asymmetric catalysis. For instance, it is used to synthesize inhibitors of heme oxygenase (HO) isoforms for treating inflammatory diseases .
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